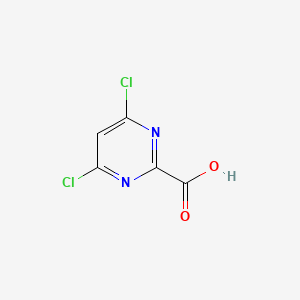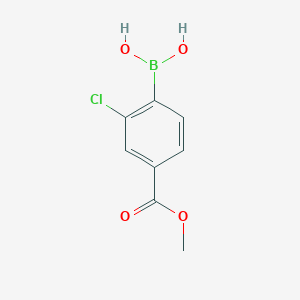
4-Chloropyridine-2,3-diamine
Vue d'ensemble
Description
The compound 4-Chloropyridine-2,3-diamine is a chemical intermediate that has been utilized in various synthetic processes. It is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The presence of chlorine and amine groups on the pyridine ring alters its reactivity and makes it a versatile building block for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related pyridine-containing compounds has been demonstrated through modified Chichibabin reactions, which involve the reaction of aldehydes with substituted acetophenones, followed by a reduction process. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized using this method, which involved the reduction of a dinitro compound with Pd/C and hydrazine monohydrate . Although not directly related to 4-Chloropyridine-2,3-diamine, these studies provide insight into the synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied, revealing the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing. For example, the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines exhibit effective conformations between the pyridine rings and the bridging cyclohexane rings, with the pyridine residues being orthogonal to the plane through the methylene groups . These structural insights are crucial for understanding the reactivity and interaction potential of 4-Chloropyridine-2,3-diamine.
Chemical Reactions Analysis
4-Chloropyridine-2,3-diamine has been used as a reactant to synthesize 2-hetarylimidazo[4,5-d]pyridazine derivatives. The reaction with hetarenecarboxylic acids in polyphosphoric acid at elevated temperatures yielded the corresponding 2-hetarylimidazo[4,5-c]pyridin-4-ones. Further chemical transformations, such as nitration and reaction with hydrazine hydrate, led to the formation of nitro and methyl derivatives, respectively . These reactions highlight the reactivity of the amine groups and the influence of the chloro substituent on the pyridine ring.
Physical and Chemical Properties Analysis
While specific data on 4-Chloropyridine-2,3-diamine's physical and chemical properties are not provided, related compounds exhibit a range of properties that can be inferred. Pyridine-containing polyimides derived from similar diamines have shown good solubility in organic solvents, high thermal stability, and excellent mechanical properties . These properties suggest that 4-Chloropyridine-2,3-diamine could also possess characteristics that make it suitable for use in high-performance materials.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Derivatives
- 4-Chloropyridine-2,3-diamine reacts with various acids to form 2-hetarylimidazo[4,5-d]pyridazine derivatives, which are useful in synthesizing heterocyclic compounds (Smolyar, Lomov, & Yutilov, 2007).
Development of High-Performance Polymers
- A derivative of 4-Chloropyridine-2,3-diamine was used to create novel polyimides with high thermal stability and good mechanical properties, demonstrating its utility in advanced material science (Wang, Liou, Liaw, & Huang, 2008).
Chemical Sensing Applications
- Modified forms of 4-Chloropyridine-2,3-diamine have been used to develop fluorescent poly(pyridine-imide) films, which can act as chemosensors due to their unique fluorescence characteristics upon protonation with acid (Wang, Liou, Liaw, & Chen, 2008).
Research in Molecular Structures
- Studies have been conducted on the molecular structure of compounds derived from 4-Chloropyridine-2,3-diamine, contributing to a deeper understanding of chemical bonding and interactions (Seela, Peng, Eickmeier, & Reuter, 2006).
Synthesis of Organosoluble Polyimides
- Research shows the use of a derivative of 4-Chloropyridine-2,3-diamine in synthesizing organosoluble poly(pyridine−imide) with potential applications in various industries due to its solubility and thermal stability (Liaw, Wang, & Chang, 2007).
Halogen/Halogen Displacement Research
- The compound has been studied for its role in halogen/halogen displacement in pyridines, providing insights into chemical reactions and synthesis techniques (Schlosser & Cottet, 2002).
Polymer Synthesis Research
- 4-Chloropyridine-2,3-diamine derivatives have been utilized in the synthesis of aromatic polyamides and polyimides, highlighting its importance in polymer chemistry (Yang & Lin, 1995).
Cyclization in Chemical Synthesis
- It has been involved in the nitration and cyclization process of pyridine derivatives, contributing to the field of organic synthesis (Smolyar & Vasilechko, 2010).
Mécanisme D'action
Target of Action
Chloropyridines are known to be used as intermediates in many chemical reactions , suggesting that they may interact with a variety of molecular targets.
Mode of Action
Chloropyridines are known to be highly reactive towards nucleophilic attack due to their electron-deficient nature . This suggests that 4-Chloropyridine-2,3-diamine may interact with its targets through nucleophilic substitution reactions .
Pharmacokinetics
It is known that the compound has a molecular weight of 14357 g/mol , which suggests it could potentially be absorbed and distributed in the body
Propriétés
IUPAC Name |
4-chloropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGDUAJEMRMIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625613 | |
| Record name | 4-Chloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2,3-diamine | |
CAS RN |
24484-98-8 | |
| Record name | 4-Chloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














